1,4-Benzodioxan-2-ethylamine picrate
Description
1,4-Benzodioxan-2-ethylamine picrate is a crystalline organic salt comprising a 1,4-benzodioxane ring system conjugated with an ethylamine moiety, paired with a picric acid (2,4,6-trinitrophenol) anion. Its synthesis typically involves the reaction of 2-(1-aminoethyl)-1,4-benzodioxane with picric acid under controlled conditions to form the picrate salt. The structural features of this compound—including the electron-rich benzodioxane ring and the nitro groups in the picrate anion—contribute to its stability and intermolecular interactions, as observed in crystallographic studies .
Properties
CAS No. |
100310-79-0 |
|---|---|
Molecular Formula |
C16H16N4O9 |
Molecular Weight |
408.32 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylazanium;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C10H13NO2.C6H3N3O7/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,8H,5-7,11H2;1-2,10H |
InChI Key |
PVGFPMNNROAMAK-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CC[NH3+].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the 1,4-Benzodioxane Series
Key analogs include other 2-substituted-1,4-benzodioxanes, such as those with alkyl or aryl groups replacing the ethylamine moiety. For example:
- 2-Methyl-1,4-benzodioxane derivatives: These lack the aminoethyl side chain, resulting in reduced pharmacological activity compared to 1,4-benzodioxan-2-ethylamine derivatives .
- 2-(Diphenylpropoxyacetoxy)-1-methylpiperidinium picrate (Propiverine picrate) : This compound shares the picrate anion but features a bulkier piperidinium group, enhancing its anticholinergic effects .
Other Amine Picrate Salts
Picrate salts of pharmacologically active amines are common due to picric acid’s ability to stabilize ionic complexes. Notable examples include:
- Pargeverine picrate : An anti-spasmodic drug with a dimethyl ethylamine group linked to a diphenylpropynyloxyacetoxy moiety. Its crystal structure reveals hydrogen-bonded sheets (R22(20) and R66(48) rings), influencing solubility and bioavailability .
- s-Trichloroaniline picrate : Exhibits a deep red color (m.p. 80–83°C), contrasting with the yellow 2,4-dichloroaniline picrate, demonstrating how halogen substituents alter physical properties .
Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Picrate Salts
Table 2: Stability and Crystallographic Features
Discussion on Pharmacological and Structural Implications
- Substituent Effects: The ethylamine group in this compound likely enhances receptor binding compared to non-polar substituents in simpler benzodioxanes . Bulkier groups, as in propiverine picrate, improve anticholinergic activity but may reduce solubility.
- Stability : The nitro groups in picrate anions stabilize these compounds via electron-withdrawing effects, as evidenced by the high stability of s-trichloroaniline picrate .
- Crystallographic Insights : Hydrogen-bonding networks in pargeverine picrate suggest that similar interactions in this compound could influence its pharmacokinetic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
